3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H18N2OS and its molecular weight is 346.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as 3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . The disruption of this pathway leads to ATP depletion, which is lethal to the bacteria .
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . It leads to ATP depletion in these bacteria, resulting in their death .
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that thieno[3,2-d]pyrimidin-4-amines, a class of compounds to which this compound belongs, can inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism in Mycobacterium tuberculosis .
Cellular Effects
In terms of cellular effects, thieno[3,2-d]pyrimidin-4-amines have been found to exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . This suggests that 7-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one may also have similar effects on these cells.
Molecular Mechanism
It is speculated that it may inhibit the function of Cyt-bd, thereby affecting the energy metabolism of the cell .
Temporal Effects in Laboratory Settings
It is known that thieno[3,2-d]pyrimidin-4-amines can inhibit Cyt-bd in an ATP depletion assay .
Metabolic Pathways
Given its potential inhibition of Cyt-bd, it may be involved in the energy metabolism pathway of Mycobacterium tuberculosis .
Subcellular Localization
Given its potential interaction with Cyt-bd, it may be localized in the mitochondria where this enzyme is typically found .
Properties
IUPAC Name |
7-(3-methylphenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-6-5-9-16(10-14)18-12-25-20-19(18)22-13-23(21(20)24)11-17-8-4-3-7-15(17)2/h3-10,12-13H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKUOASIGWLRIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.